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Introduction and Molecular Overview
6-(4-Methylphenyl)pyridine-2-carboxylic acid, also known as 6-(p-tolyl)picolinic acid, is a bi-

functional aromatic heterocyclic compound. Its structure integrates a pyridine-2-carboxylic acid

moiety, which provides a key site for acidic and metal-chelating interactions, with a 4-

methylphenyl (p-tolyl) group that imparts significant lipophilicity and potential for π-π stacking

interactions. This unique combination makes it a valuable building block and scaffold in

medicinal chemistry for developing novel therapeutics and in materials science for creating

specialized coordination polymers.

This guide provides a comprehensive analysis of the core physicochemical properties of this

molecule. While experimental data for this specific compound is not extensively published, we

will leverage data from close structural analogs, computational predictions, and established

chemical principles to provide a robust profile. Crucially, this document details the authoritative

experimental methodologies required for the precise determination of these properties, offering

both a data summary and a practical guide for laboratory characterization.
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Caption: Molecular structure and key functional regions of 6-(4-Methylphenyl)pyridine-2-
carboxylic acid.

Core Physicochemical Properties: A Summary
The following table summarizes the key identifying and physicochemical properties. It is

important to note that where direct experimental values are not available in the literature,

values are estimated based on computational models or data from structurally analogous

compounds.

Property Value Source / Method

IUPAC Name
6-(4-Methylphenyl)pyridine-2-

carboxylic acid
-

Synonyms 6-(p-tolyl)picolinic acid -

CAS Number 86696-72-2 [1]

Molecular Formula C₁₃H₁₁NO₂ [2]

Molecular Weight 213.24 g/mol [3]

Predicted LogP ~2.8 - 3.2 Computational (Analog)

Predicted pKa (Acidic) ~3.5 - 4.5 Estimation (Analog)

Predicted pKa (Basic) ~1.0 - 2.0 Estimation (Analog)

Aqueous Solubility Poorly soluble (predicted) Qualitative (Analog)

Melting Point Not reported -

Appearance Solid (predicted) -

Lipophilicity: Octanol-Water Partition Coefficient
(LogP)
Scientific Rationale: The partition coefficient (LogP) is a critical parameter in drug development,

quantifying a molecule's lipophilicity ("oil-loving") versus its hydrophilicity ("water-loving"). It

governs membrane permeability, plasma protein binding, and metabolic clearance. A LogP
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between 1 and 3 is often considered a desirable range for orally bioavailable drugs. For 6-(4-
Methylphenyl)pyridine-2-carboxylic acid, the presence of the large p-tolyl group is expected

to confer significant lipophilicity.

Predicted Value: While no experimental LogP is published for this compound, the

computationally predicted XLogP3-AA value for the close analog 6-phenylpyridine-2-carboxylic

acid is 2.4[3]. The addition of a methyl group to the phenyl ring would slightly increase

lipophilicity, suggesting a LogP value for the target compound in the range of 2.8 to 3.2.

Experimental Protocol: Shake-Flask Method (OECD 107)
This is the gold-standard method for determining thermodynamic LogP. The choice of n-octanol

and a buffered aqueous phase is based on its ability to mimic the lipid/aqueous environments

of biological systems.

Methodology:

Preparation: Prepare a saturated solution of n-octanol with a suitable aqueous buffer (e.g.,

phosphate buffer, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing

the phases to separate. This pre-saturation is critical to prevent volume changes during the

experiment.

Sample Addition: Accurately weigh a small amount of 6-(4-Methylphenyl)pyridine-2-
carboxylic acid and dissolve it in the pre-saturated n-octanol. The concentration should be

low enough to avoid self-association but high enough for accurate detection (e.g., < 0.01 M).

Partitioning: Combine the n-octanol solution with the pre-saturated buffer in a separatory

funnel at a fixed volume ratio (e.g., 1:1 or 1:2).

Equilibration: Shake the funnel vigorously for 5-10 minutes to facilitate partitioning.

Subsequently, allow the mixture to equilibrate at a constant temperature (e.g., 25°C) until the

phases are fully separated. Centrifugation can be used to accelerate this separation.

Analysis: Carefully collect aliquots from both the n-octanol and the aqueous phase.

Determine the concentration of the compound in each phase using a validated analytical

method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration

in the n-octanol phase to that in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ /
[Compound]ₐᵩᵤₑₒᵤₛ)

Start
Prepare

Pre-saturated
n-Octanol & Buffer

Dissolve Compound
in n-Octanol

Combine Phases
& Shake

Equilibrate &
Separate Phases

(Centrifuge)

Analyze Concentration
in each Phase (HPLC) Calculate LogP End

Click to download full resolution via product page

Caption: Experimental workflow for LogP determination via the Shake-Flask method.

Acidity and Basicity (pKa)
Scientific Rationale: The pKa value defines the strength of an acid or base. 6-(4-
Methylphenyl)pyridine-2-carboxylic acid is amphoteric, possessing both an acidic carboxylic

acid group and a basic pyridine nitrogen.

pKa₁ (Acidic): The deprotonation of the carboxylic acid (-COOH → -COO⁻). The electron-

withdrawing nature of the adjacent pyridine ring is expected to stabilize the carboxylate

anion, making it a stronger acid (lower pKa) than benzoic acid (pKa ≈ 4.2). Picolinic acid

itself has a pKa of approximately 5.4 for this dissociation, though some sources report a

much lower first pKa[4]. The tolyl group is weakly electron-donating and should have a minor

effect. A pKa in the range of 3.5 - 4.5 is a reasonable estimate.

pKa₂ (Basic): The protonation of the pyridine nitrogen (N → NH⁺). The presence of the

electron-withdrawing carboxylic acid group at the 2-position significantly reduces the basicity

of the nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). The pKa for the pyridinium

ion of picolinic acid is very low, around 1.0[5]. Therefore, a pKa in the range of 1.0 - 2.0 is

expected for the target molecule.

Experimental Protocol: Potentiometric Titration
This is a highly accurate and reliable method for determining pKa values. It involves monitoring

the pH of a solution as a titrant of known concentration is added, allowing for the identification

of inflection points corresponding to the pKa.
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Methodology:

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent,

typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility,

creating a solution of known concentration (e.g., 0.01 M).

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH

electrode and a magnetic stirrer.

Acidic pKa Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH),

adding the titrant in small, precise increments using an autoburette. Record the pH after

each addition.

Basic pKa Titration: In a separate experiment, titrate the sample solution with a standardized

strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid (pyridinium ion).

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point (the midpoint of the steepest part of the curve). For more accuracy, the

pKa is determined from the inflection point of the first derivative of the titration curve (ΔpH/

ΔV).
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Titration Workflow
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Caption: Data acquisition and analysis workflow for pKa determination by potentiometric

titration.
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Spectroscopic Profile for Structural Elucidation
Scientific Rationale: A combination of spectroscopic techniques is essential for confirming the

identity, structure, and purity of a synthesized compound. Each technique provides unique

information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR (Proton NMR): The expected spectrum in a solvent like DMSO-d₆ would show:

Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>12 ppm),

which would disappear upon addition of D₂O.

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically 7.5-8.5 ppm),

likely appearing as doublets or triplets, showing characteristic coupling patterns.

p-Tolyl Protons: A classic AA'BB' system of two doublets in the aromatic region (typically

7.2-7.8 ppm), integrating to 2H each.

Methyl Protons (-CH₃): A sharp singlet integrating to 3H, typically around 2.3-2.5 ppm.

¹³C NMR (Carbon NMR): The expected spectrum would show 11 distinct signals (due to

symmetry in the p-tolyl group):

Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.

Aromatic Carbons: Nine signals in the 120-160 ppm range, corresponding to the carbons

of the pyridine and tolyl rings.

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their

vibrational frequencies.
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O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹,

characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the

carbonyl of the carboxylic acid.

Aromatic C=C and C-H Stretches: Multiple sharp bands between 1450-1600 cm⁻¹ (C=C

stretches) and 3000-3100 cm⁻¹ (C-H stretches).

Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule,

confirming its elemental composition.

Molecular Ion Peak (M⁺): In an Electron Ionization (EI) mass spectrum, the parent molecule

is expected to produce a molecular ion peak at an m/z (mass-to-charge ratio) corresponding

to its molecular weight, 213.24. High-resolution mass spectrometry (HRMS) would confirm

the elemental formula C₁₃H₁₁NO₂.

Key Fragments: A characteristic and often prominent fragment would be the loss of the

carboxyl group (-COOH, 45 Da), resulting in a fragment ion at m/z ≈ 168.

Stability and Handling
Chemical Stability: Based on the general stability of related aromatic carboxylic acids, 6-(4-
Methylphenyl)pyridine-2-carboxylic acid is expected to be stable under normal laboratory

storage conditions (ambient temperature, protected from light and moisture).

Hazard Identification: Supplier safety data indicates that the compound is classified as an

Irritant.[3]

Handling Recommendations: As a Senior Application Scientist, I recommend the following

precautions:

Always handle the compound in a well-ventilated area or a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety

glasses with side shields, and nitrile gloves.
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Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse

immediately and thoroughly with water.

Conclusion
6-(4-Methylphenyl)pyridine-2-carboxylic acid presents a physicochemical profile

characterized by significant lipophilicity (predicted LogP ~3.0), dual acidic and weakly basic

centers (predicted pKa₁ ~4.0, pKa₂ ~1.5), and poor aqueous solubility. These properties are

critical considerations for its application in drug discovery, where they will influence formulation,

absorption, and distribution, and in materials science, where they will affect solvent choice and

self-assembly processes. This guide provides the foundational data and, more importantly, the

robust, validated methodologies necessary for researchers to confirm these properties and

confidently utilize this versatile compound in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

2. CID 5381226 | C43H58N4O12 | CID 5381226 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 6-Phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762884 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [physicochemical properties of 6-(4-
Methylphenyl)pyridine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1610658#physicochemical-properties-of-6-4-
methylphenyl-pyridine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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